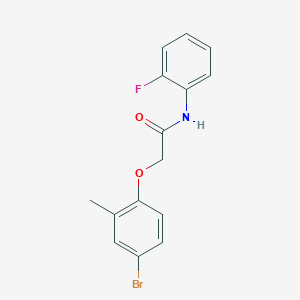![molecular formula C16H17NO5S B5788107 methyl N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycinate](/img/structure/B5788107.png)
methyl N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycinate, also known as MSMPG, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents, such as chloroform and methanol. MSMPG has been found to have a wide range of biochemical and physiological effects, making it a valuable tool in various research fields.
Mecanismo De Acción
The mechanism of action of methyl N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycinate involves its ability to modulate the activity of ion channels and receptors in the brain. Specifically, this compound has been found to enhance the activity of GABA receptors, which are responsible for inhibiting neuronal activity. This results in a decrease in neuronal excitability and can have therapeutic implications for disorders characterized by excessive neuronal activity, such as epilepsy.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to enhance the activity of GABA receptors, as mentioned above. Additionally, this compound has been found to inhibit the activity of voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in neurons. This can result in a decrease in neuronal excitability and can have therapeutic implications for pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycinate has several advantages as a tool for scientific research. It is relatively easy to synthesize and purify, making it accessible to researchers. Additionally, its ability to modulate the activity of ion channels and receptors in the brain makes it a valuable tool for studying the function of these proteins. However, there are also limitations to its use. This compound has been found to have low solubility in aqueous solutions, which can make it difficult to work with in certain experimental contexts.
Direcciones Futuras
There are several future directions for research involving methyl N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycinate. One potential avenue is the development of this compound-based therapeutics for the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on ion channels and receptors in the brain. Finally, the development of new synthesis methods for this compound could facilitate its use in a wider range of experimental contexts.
Métodos De Síntesis
The synthesis of methyl N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycinate involves the reaction of N-phenylglycine with methanesulfonyl chloride and 4-methoxyaniline in the presence of a base, such as triethylamine. The resulting product is then purified through crystallization or chromatography. The synthesis method is relatively simple and straightforward, making it accessible to researchers.
Aplicaciones Científicas De Investigación
Methyl N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycinate has been used in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to have potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and epilepsy. Additionally, this compound has been used as a tool to study the function of ion channels and receptors in the brain.
Propiedades
IUPAC Name |
methyl 2-(N-(4-methoxyphenyl)sulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-21-14-8-10-15(11-9-14)23(19,20)17(12-16(18)22-2)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELXZTXDAVDBAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(2-naphthyloxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5788029.png)

![N'-[(5-chloro-2-methoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5788034.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B5788053.png)
![2-(2-chlorophenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5788061.png)
![4-fluoro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5788068.png)

![3-(2-bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5788080.png)

![methyl 4-{[(propionylamino)carbonothioyl]amino}benzoate](/img/structure/B5788095.png)
![N-(2-furylmethyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5788111.png)
![N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5788119.png)
![4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5788130.png)